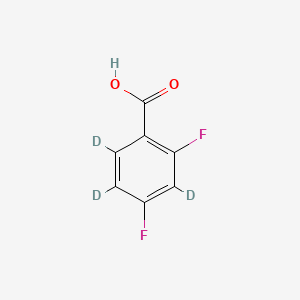

2,4-Difluorobenzoic Acid-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Difluorobenzoic Acid-d3 is a deuterium-labeled analogue of 2,4-Difluorobenzoic Acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 2,4-Difluorobenzoic Acid enhances its utility in various analytical and research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2,4-Difluorobenzoic Acid-d3 typically involves the deuteration of 2,4-Difluorobenzoic Acid. One common method includes the use of deuterated reagents in the synthesis process. For instance, 2,4-dinitrotoluene can be used as a starting material, which undergoes oxidation and fluorination to yield 2,4-Difluorobenzoic Acid. This compound is then subjected to deuteration to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as catalytic hydrogenation and isotope exchange reactions are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Difluorobenzoic Acid-d3 undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Tracer Studies

- Purpose : 2,4-Difluorobenzoic Acid-d3 serves as a tracer in reaction mechanism studies.

- Application : It helps track the fate of molecules during complex reactions, providing insights into reaction pathways and mechanisms.

2. Synthesis of Complex Molecules

- Example : In synthetic organic chemistry, it can be used to prepare various derivatives through substitution reactions. The presence of deuterium can alter reaction kinetics and thermodynamics.

Biological Applications

1. Metabolic Studies

- Purpose : The compound is employed in metabolic studies to elucidate biochemical pathways.

- Application : By incorporating deuterium into biomolecules, researchers can monitor metabolic processes and interactions more accurately.

2. Pharmacokinetics

- Use Case : In pharmacokinetic studies, this compound aids in analyzing drug metabolism and distribution.

- Insight : The incorporation of deuterium influences the pharmacokinetic profiles of drugs, potentially leading to improved therapeutic efficacy.

Medical Applications

1. Drug Development

- Role : The compound is utilized in the development of new pharmaceuticals.

- Impact : Its stable isotope labeling provides valuable information regarding the drug's mechanism of action and metabolic pathways, facilitating the optimization of drug candidates.

2. Toxicology Studies

- Application : Used in toxicological assessments to study the metabolic fate of xenobiotics.

- Benefit : Understanding how compounds are metabolized can help predict their toxicity and safety profiles.

Industrial Applications

1. Quality Control

- Purpose : In analytical chemistry, it is applied for quality control processes.

- Functionality : The compound's isotopic labeling enhances the precision and accuracy of analytical measurements.

2. Environmental Monitoring

- Application : It can be used to trace pollutants or contaminants in environmental samples.

- Importance : This application is crucial for assessing environmental impact and developing remediation strategies.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Chemistry | Tracer in reaction mechanisms | Insight into reaction pathways |

| Biology | Metabolic studies | Accurate monitoring of biochemical processes |

| Medicine | Pharmacokinetics | Improved drug efficacy through better understanding |

| Industry | Quality control | Enhanced measurement accuracy |

Case Studies

-

Pharmacokinetics Study

- A study demonstrated that incorporating deuterium into drug molecules significantly altered their metabolic stability and distribution profiles in vivo. This led to enhanced therapeutic outcomes compared to non-labeled counterparts.

-

Environmental Monitoring

- Research utilizing this compound as a tracer revealed critical insights into the degradation pathways of pollutants in aquatic environments. The findings contributed to developing effective remediation techniques.

Mecanismo De Acción

The mechanism of action of 2,4-Difluorobenzoic Acid-d3 is primarily related to its role as a stable isotope-labeled compound. The incorporation of deuterium affects the pharmacokinetic and metabolic profiles of the compound, making it useful for tracing and quantitation in various studies. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- 2,4-Difluorobenzoic Acid

- 3,4-Difluorobenzoic Acid

- 2,5-Difluorobenzoic Acid

- 2,6-Difluorobenzoic Acid

Comparison: 2,4-Difluorobenzoic Acid-d3 is unique due to the presence of deuterium, which enhances its stability and utility in research applications. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in analytical studies. The deuterium labeling also reduces the rate of metabolic degradation, making it a valuable tool in pharmacokinetic and metabolic research .

Actividad Biológica

2,4-Difluorobenzoic Acid-d3 (CAS Number: 1219804-63-3) is a deuterated derivative of 2,4-difluorobenzoic acid, characterized by the substitution of two fluorine atoms at the 2 and 4 positions of the benzene ring. The incorporation of deuterium enhances its utility in various biological and analytical applications, particularly in studies involving metabolic pathways and drug metabolism.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄D₃F₂O₂ |

| Molecular Weight | 161.121 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 239.5 ± 20.0 °C |

| Melting Point | 188-190 °C |

| LogP | 2.07 |

| Water Solubility | Soluble |

The biological activity of this compound has primarily been studied in the context of its role as a tracer in metabolic studies. The deuterium labeling allows researchers to track the fate of molecules within biological systems more accurately, providing insights into drug metabolism and mechanisms of action at the molecular level.

Key Findings:

- Metabolic Stability: The presence of deuterium reduces metabolic degradation rates, enhancing the stability of the compound in biological systems.

- Pharmacokinetics: Studies have shown that the incorporation of deuterium can influence pharmacokinetic profiles, allowing for more precise tracking during drug development .

In Vitro Studies

In vitro studies involving this compound have demonstrated various biological activities:

- Antimicrobial Activity: Preliminary investigations indicate that derivatives of difluorobenzoic acids exhibit antimicrobial properties against a range of pathogens. While specific data on this compound is limited, related compounds have shown efficacy against both gram-positive and gram-negative bacteria .

- Cytotoxicity: The cytotoxic effects of related compounds have been evaluated using cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). These studies suggest potential anticancer properties through mechanisms that warrant further exploration .

Comparative Studies

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity based on structural modifications. For instance:

| Compound Name | CAS Number | Antimicrobial Activity Level |

|---|---|---|

| 2,4-Difluorobenzoic Acid | 1583-58-0 | Moderate |

| 3,4-Difluorobenzoic Acid | 385-00-2 | High |

| 2,6-Difluorobenzoic Acid-d3 | 1219804-63-3 | Low |

Case Study 1: Metabolic Pathway Tracing

In a study focusing on metabolic pathways, researchers utilized this compound to trace the metabolic fate of a novel drug candidate. The incorporation of deuterium allowed for enhanced detection in mass spectrometry analyses, leading to improved understanding of metabolic pathways involved in drug clearance and efficacy.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of various difluorobenzoic acid derivatives against resistant strains such as MRSA. Although specific results for this compound were not highlighted, the study underscored the potential for these compounds to serve as effective antimicrobial agents in clinical settings .

Propiedades

IUPAC Name |

2,3,5-trideuterio-4,6-difluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYBIFYEWYWYAN-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)F)[2H])F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.